
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional functional groups that may enhance its biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative to form the benzimidazole core.
Substitution Reaction: Introduction of the o-chlorophenoxy group through nucleophilic substitution.
Amidation Reaction: Attachment of the thiazolylamino group via an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzimidazole derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infections.
Industry: Used in the development of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact mechanism for this compound would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
2-Methylbenzimidazole: A derivative with a methyl group.
Uniqueness
This compound’s uniqueness lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
84138-32-9 |
|---|---|
Molekularformel |
C18H15ClN4OS |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-5-1-4-8-16(13)24-11-17-22-14-6-2-3-7-15(14)23(17)12-21-18-20-9-10-25-18/h1-10H,11-12H2,(H,20,21) |
InChI-Schlüssel |
RMHXEVWOVWZDDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




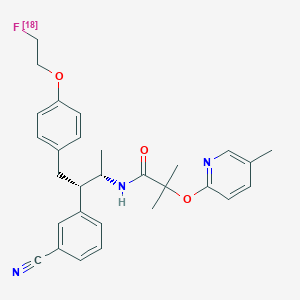
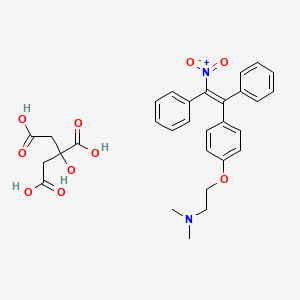
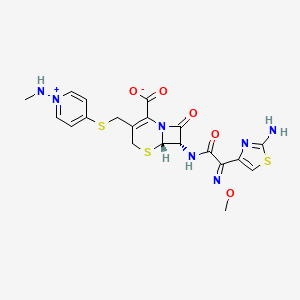
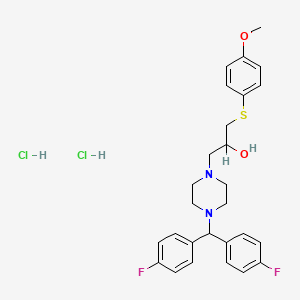
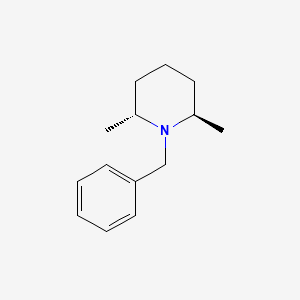
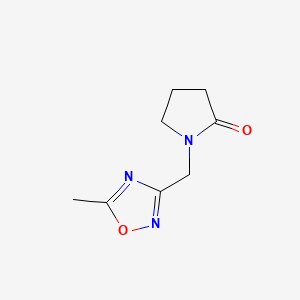
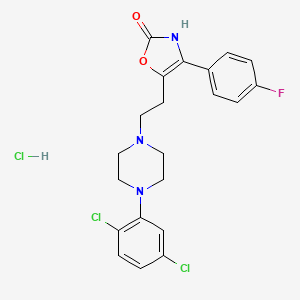
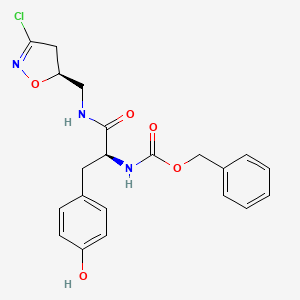
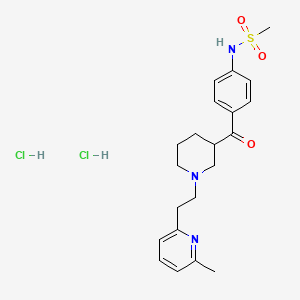
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
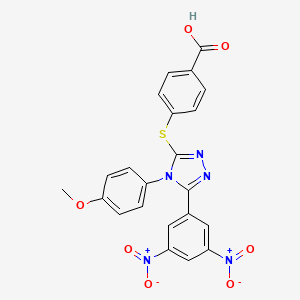
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
